![molecular formula C23H23N3O4 B2609745 N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide CAS No. 871547-33-0](/img/structure/B2609745.png)
N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide” is a complex organic compound. It contains a benzimidazole moiety, which is a constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound also contains a furan ring and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a benzimidazole ring, a furan ring, and a carboxamide group. The benzimidazole ring is a fused ring system containing a benzene ring and an imidazole ring . The furan ring is a five-membered ring containing four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom.Wissenschaftliche Forschungsanwendungen
Thermal Fragmentation and Rearrangement
A study investigated the thermolysis of N-aryl-2-furamide oximes, leading to the formation of benzimidazoles and other compounds through a free radical mechanism involving the homolysis of N-O and/or C-N bonds. This research provides insights into the thermal behavior and potential applications of related compounds in material science and organic synthesis (Gaber, Muathen, & Taib, 2013).
Synthesis of Novel Compounds
Novel benzodifuranyl and other heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, were synthesized. These compounds demonstrate the potential pharmaceutical applications of derivatives, highlighting their importance in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiprotozoal Agents
Research on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents identified compounds with strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. This study showcases the potential use of related compounds in treating protozoal infections (Ismail et al., 2004).
Anticancer and Antiangiogenic Activity
A series of 3-arylaminobenzofuran derivatives were evaluated for their anticancer and antiangiogenic activities, indicating potent inhibition of cancer cell growth and disruption of vascular endothelial cells. Such research underscores the compound's utility in cancer treatment and the exploration of new anticancer agents (Romagnoli et al., 2015).
Fluorescent Properties
The synthesis and study of novel fluorescent triazole derivatives revealed compounds emitting in the blue and green regions, offering potential applications in material science for the development of fluorescent materials and optical devices (Padalkar et al., 2015).
Zukünftige Richtungen
Benzimidazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on further exploring the biological activities of this compound and developing it into a potential therapeutic agent. Additionally, research could also focus on optimizing the synthesis of this compound and studying its chemical reactions.
Eigenschaften
IUPAC Name |
N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-17-8-10-18(11-9-17)29-16-14-26-20-6-3-2-5-19(20)25-22(26)12-13-24-23(27)21-7-4-15-30-21/h2-11,15H,12-14,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGKDBHAPNLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
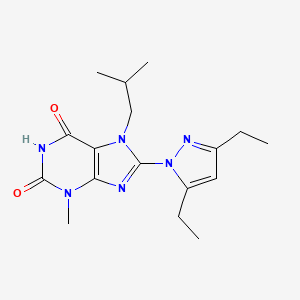
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2609663.png)
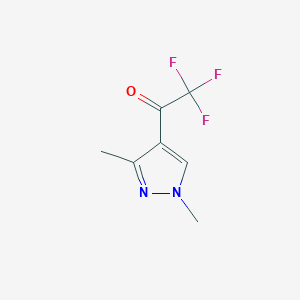
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609665.png)

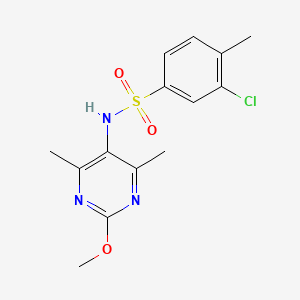
![2-[(1,3,4-Trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2609668.png)

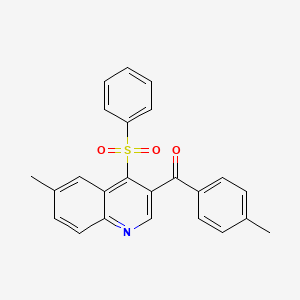
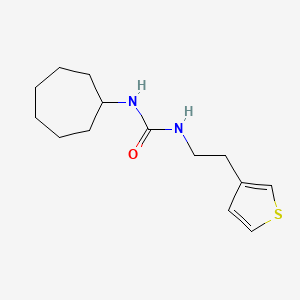

![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)
![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(5-chlorothiophen-2-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2609683.png)
